

Solubility Profile of 5-Hydrazinylbenzene-1,3-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydrazinylbenzene-1,3-dicarboxylic acid

Cat. No.: B044053

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Hydrazinylbenzene-1,3-dicarboxylic acid**. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust qualitative assessment based on the compound's structural features and the known solubility of related molecules. Furthermore, a detailed experimental protocol is presented to enable researchers to determine precise solubility data in various solvents.

Qualitative Solubility Assessment

5-Hydrazinylbenzene-1,3-dicarboxylic acid possesses both acidic (carboxylic acid) and basic (hydrazinyl) functional groups, as well as an aromatic ring. This amphoteric nature, combined with the potential for strong intermolecular hydrogen bonding, dictates its solubility behavior.

Expected Solubility:

- Polar Protic Solvents (e.g., Water, Alcohols):** The presence of two carboxylic acid groups and a hydrazinyl group suggests that the molecule can engage in extensive hydrogen bonding with protic solvents. Therefore, it is expected to have some solubility in water, likely enhanced at acidic or basic pH due to salt formation. Solubility in alcohols like methanol and

ethanol is also anticipated. Aromatic hydrazines are generally poorly soluble in water, but the dicarboxylic acid functionality should increase aqueous solubility.

- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone): Solvents like DMSO and DMF are excellent hydrogen bond acceptors and should be effective in solvating **5-Hydrazinylbenzene-1,3-dicarboxylic acid**. Acetone may also serve as a suitable solvent for purifying mixtures of dicarboxylic acids.^{[1][2]}
- **Nonpolar Solvents** (e.g., Hexane, Toluene): Due to the high polarity imparted by the carboxylic acid and hydrazinyl groups, the compound is expected to have very low solubility in nonpolar solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for **5-Hydrazinylbenzene-1,3-dicarboxylic acid** in a range of solvents is not readily available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values.

Solvent	Temperature (°C)	Solubility (g/L)	Molar Solubility (mol/L)	Method
Water (pH 7)	25	Shake-Flask		
Methanol	25	Shake-Flask		
Ethanol	25	Shake-Flask		
Dimethyl Sulfoxide (DMSO)	25	Shake-Flask		
N,N-Dimethylformamide (DMF)	25	Shake-Flask		
Acetone	25	Shake-Flask		
Hexane	25	Shake-Flask		

Experimental Protocols: Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.^{[3][4]} This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials:

- **5-Hydrazinylbenzene-1,3-dicarboxylic acid** (solid)
- Selected solvents (analytical grade)
- Scintillation vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

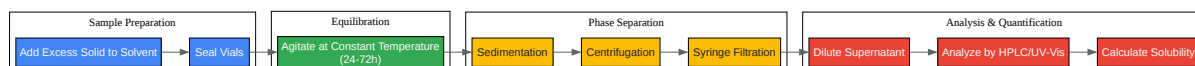
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **5-Hydrazinylbenzene-1,3-dicarboxylic acid** to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
 - Seal the vials tightly to prevent solvent evaporation.

- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
 - To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
 - Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **5-Hydrazinylbenzene-1,3-dicarboxylic acid** in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Quantification:
 - Prepare a calibration curve using standard solutions of known concentrations of **5-Hydrazinylbenzene-1,3-dicarboxylic acid**.
 - Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

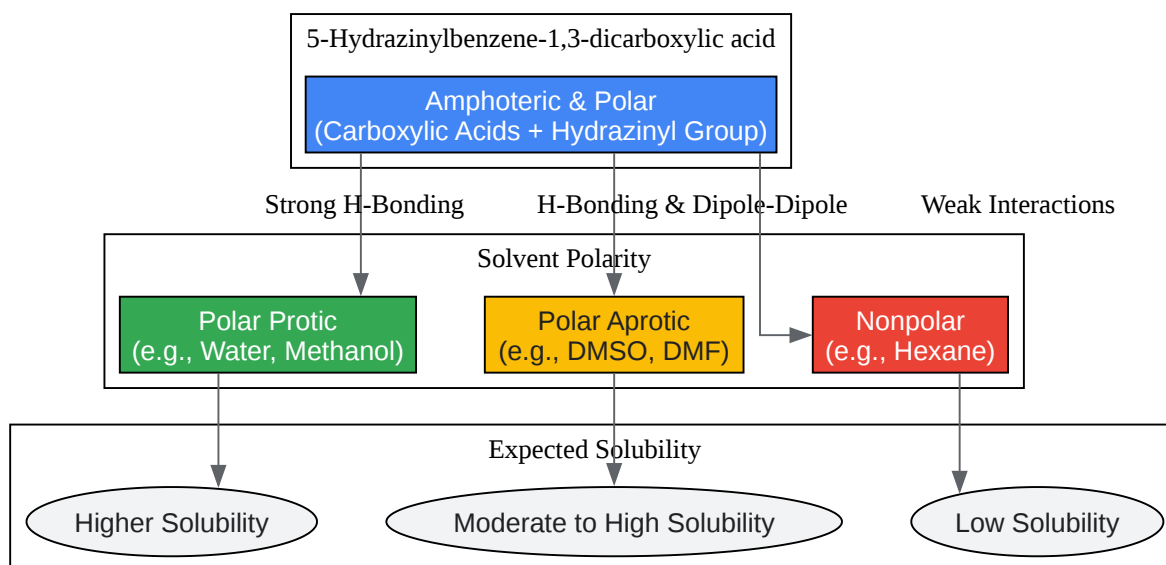
- Calculate the original solubility in the saturated solution, taking into account the dilution factor.

Visualizations



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Expected Solubility Based on Polarity.

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